2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine
Overview
Description
“Pyrimidine, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-” is a heterocyclic compound . It is a part of a larger family of compounds known as pyrazoles, which have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The compound was synthesized with a yield of 71% by the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine and acetylacetone . The reaction consists of two nucleophilic addition and dehydration processes, resulting in the pyrazolyl ring .
Molecular Structure Analysis
The structure of the compound was characterized by a single-crystal X-ray structure determination as well as 1H and 13C {1H} NMR spectroscopy . X-ray crystallography confirms the molecule consists of a pyridine–thiazole moiety and the pyrazole ring, and all non-hydrogen atoms are planar .
Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it can undergo fast cyclization to give new 4,5-diaminopyrazole derivatives . Furthermore, it has been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 173.22 . It is a liquid at room temperature . More detailed physical and chemical properties were not found in the search results.
Scientific Research Applications
Synthesis and Biological Activity
The compound has been synthesized through various methods, including microwave irradiative cyclocondensation, which has been explored for its insecticidal and antibacterial potential. Specifically, pyrimidine linked to pyrazole heterocyclics have shown promising results against certain insects and microorganisms due to their structural properties. The synthesis involves cyclocondensation of N-(4,6-dimethyl-pyrimidin-2-yl)-3-oxo butyramide with substituted acid hydrazides, leading to compounds that have been evaluated for their biological activities (Deohate & Palaspagar, 2020).
Antimicrobial Studies
Another study focused on the synthesis of pyrimidine pyrazole heterocycles, aiming at developing compounds with significant antimicrobial activity. Through oxidative cyclization of chalcones, a novel series of compounds were synthesized and their structures confirmed via spectral analysis. These compounds were tested against bacteria and fungi, showing notable antimicrobial activity, particularly against S. aureus and B. cereus, highlighting their potential in addressing bacterial infections (Kumar et al., 2014).
Antitumor Applications
The exploration of Pyrazolo[1,5-a]pyrimidines in the context of antitumor applications has also been significant. These compounds have been recognized for their high impact in medicinal chemistry, attracting attention for their significant photophysical properties and anticancer potential. The synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines have been discussed, highlighting their potential in the design of new drugs bearing the pyrazolo[1,5-a]pyrimidine core for cancer therapy (Arias-Gómez et al., 2021).
Improvement of Pharmacokinetic Properties
Given the promising anticancer activity of pyrazolo[3,4-d]pyrimidines, efforts have been made to enhance their pharmacokinetic properties, particularly addressing their poor aqueous solubility. Nanosystem approaches, including the development of albumin nanoparticles and liposomes, have been employed to improve solubility and bioavailability, showing that encapsulation in liposomes is an effective method to overcome solubility challenges, thus enhancing the therapeutic potential of these compounds (Vignaroli et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities .
Mode of Action
It is known that the pyrazole moiety in the compound can exhibit tautomerism, which may influence its reactivity and interaction with its targets .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Pharmacokinetics
The compound is reported to have a predicted density of 111±01 g/cm3, a melting point of 245 °C (decomp), and a boiling point of 122 °C (Press: 3 Torr) . These properties may influence its bioavailability.
Result of Action
Compounds with similar structures have been reported to show significant cytotoxic activities against various cell lines .
Action Environment
The compound’s physical properties, such as its melting and boiling points, may be influenced by environmental conditions .
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-7-6-8(2)13(12-7)9-10-4-3-5-11-9/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSPPWOUWBWYTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=CC=N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90558-55-7 | |
Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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